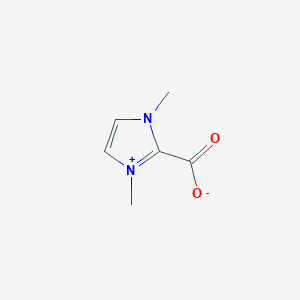

1,3-Dimethylimidazolium-2-carboxylate

Descripción general

Descripción

1,3-Dimethylimidazolium-2-carboxylate is a zwitterionic compound that has garnered significant interest in the field of green chemistry. It is a halogen-free ionic liquid known for its high catalytic activity and selectivity, particularly in the synthesis of vicinal diols from cyclic carbonates . This compound is characterized by its unique structure, which includes both positive and negative charges within the same molecule, making it a versatile catalyst in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethylimidazolium-2-carboxylate is typically synthesized through the reaction of 1-methylimidazole with dimethyl carbonate. This process involves both N-alkylation and C-carboxylation, resulting in the formation of the zwitterionic compound rather than the anticipated organic salt . The reaction conditions often include moderate temperatures and the use of solvents such as methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with potential scaling up. The use of environmentally benign reagents like dimethyl carbonate aligns with green chemistry principles, minimizing waste and avoiding the use of hazardous substances .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethylimidazolium-2-carboxylate undergoes various types of chemical reactions, including:

Hydrolysis: It acts as a catalyst in the hydrolysis of cyclic carbonates to produce vicinal diols.

Decarboxylation: In certain solvent conditions, it can undergo decarboxylation to form 1,3-dimethylimidazolium cation.

Common Reagents and Conditions

Hydrolysis: The hydrolysis reaction typically involves cyclic carbonates and water, with this compound serving as the catalyst.

Decarboxylation: This reaction can occur in mixtures of water and acetonitrile, leading to the formation of the 1,3-dimethylimidazolium cation.

Major Products

Vicinal Diols: The primary products of the hydrolysis reaction catalyzed by this compound are vicinal diols, such as ethylene glycol.

1,3-Dimethylimidazolium Cation: This is the major product formed during the decarboxylation reaction.

Aplicaciones Científicas De Investigación

Catalytic Applications

1,3-Dimethylimidazolium-2-carboxylate has emerged as an effective organocatalyst in several chemical reactions. Its ability to act as a precursor to N-heterocyclic carbenes enhances its catalytic properties, making it valuable in various synthetic pathways.

Glycolysis of Polyethylene Terephthalate (PET)

A notable application of this compound is in the glycolysis of PET, a common thermoplastic polymer found in consumer products. A study demonstrated that this compound can completely depolymerize post-consumer PET bottles within one hour at elevated temperatures (185 °C) using a specific mass ratio of catalyst to PET and ethylene glycol. The reaction yielded up to 60% of the desired products, outperforming traditional catalysts like 1,3-dimethylimidazolium acetate .

Organocatalysis for Carbon Dioxide Utilization

The compound has also been investigated for its role in carbon dioxide utilization reactions. It acts as a "masked carbene" that can transfer its carbene fragment to various transition-metal complexes, facilitating the conversion of CO2 into useful chemicals. This application is particularly relevant for developing sustainable processes that mitigate greenhouse gas emissions .

Synthesis of Bioactive Compounds

This compound has shown promise in synthesizing bioactive heterocycles, which are crucial in pharmaceutical chemistry.

Synthesis of Indoles

In a study utilizing ionic liquids, this compound was employed in the Fischer indole synthesis. The reaction produced 2,3-disubstituted indoles with yields ranging from 48% to 88%. This method eliminated the need for extensive purification processes typically required in organic synthesis .

Development of Quinoline Derivatives

The compound has also been used as a catalyst for synthesizing quinoline derivatives through a one-pot reaction involving various substrates. This method demonstrated high regioselectivity and efficiency, making it suitable for producing compounds with significant biological activity .

Mechanistic Insights and Structural Studies

Research into the structural characteristics of this compound reveals its zwitterionic nature and stability under various conditions. The compound's crystal structure exhibits pi-stacked rings and hydrogen-bonded sheets, contributing to its unique properties as a catalyst .

Table 1: Catalytic Efficacy of this compound in Glycolysis of PET

| Catalyst | Reaction Conditions | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| This compound | 185 °C; 20 mol% | Up to 60% | 1 | |

| 1,3-Dimethylimidazolium acetate | Similar | Lower | Similar |

Table 2: Synthesis of Indoles Using Ionic Liquids

Mecanismo De Acción

The mechanism by which 1,3-Dimethylimidazolium-2-carboxylate exerts its catalytic effects involves the formation of a zwitterionic structure that facilitates various chemical reactions. In the hydrolysis of cyclic carbonates, the compound acts as a nucleophile, attacking the carbonate ring and promoting its cleavage to form vicinal diols . The zwitterionic nature of the compound allows it to stabilize reaction intermediates, enhancing the overall reaction efficiency .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dimethylimidazolium Methyl Carbonate: This compound is an anticipated product in the synthesis of 1,3-Dimethylimidazolium-2-carboxylate but is not formed due to the zwitterionic nature of the latter.

Other Imidazolium-Based Ionic Liquids: Compounds such as 1-ethyl-3-methylimidazolium and 1-butyl-3-methylimidazolium share structural similarities but differ in their specific catalytic properties and applications.

Uniqueness

This compound stands out due to its zwitterionic structure, which imparts unique catalytic properties. Its ability to act as a halogen-free, recyclable catalyst with high activity and selectivity makes it a valuable compound in both academic research and industrial applications .

Actividad Biológica

1,3-Dimethylimidazolium-2-carboxylate (DiMeIm-2-COO) is a zwitterionic compound that has garnered attention for its diverse biological activities and catalytic applications. This article explores the biological properties of DiMeIm-2-COO, including its mechanisms of action, applications in various fields, and relevant case studies.

Structure and Properties

This compound consists of a positively charged imidazolium cation and a negatively charged carboxylate anion. Its unique ionic structure contributes to its stability and reactivity in biological systems. The compound forms through the reaction of 1-methylimidazole with dimethyl carbonate, resulting in a zwitterionic form that exhibits significant hydrogen bonding capabilities, enhancing its solubility in various solvents.

The biological activity of DiMeIm-2-COO is attributed to several mechanisms:

- Catalytic Activity : As an organocatalyst, it facilitates reactions through hydrogen bonding and Lewis acid-base interactions. The compound can activate substrates, forming intermediates that drive specific reaction pathways.

- Antimicrobial Properties : Research indicates that DiMeIm-2-COO exhibits antimicrobial activity against various pathogens. Its effectiveness is linked to its ability to disrupt microbial membranes and inhibit essential cellular processes .

Biological Applications

- Antiviral and Antifouling Activities : DiMeIm-2-COO has shown promising antiviral properties, particularly against viruses like HIV and influenza. Additionally, it has antifouling capabilities, making it suitable for applications in marine coatings .

- Biocatalysis : The compound has been utilized in biocatalytic processes due to its ability to stabilize enzymes under harsh conditions. This stability allows enzymes to maintain their activity while promoting reactions at elevated temperatures .

- Synthetic Chemistry : DiMeIm-2-COO serves as a versatile synthon in organic synthesis, facilitating reactions such as Knoevenagel condensation and Wittig reactions. Its role as a catalyst enhances reaction yields and selectivity .

1. Glycolysis of PET

A study demonstrated the use of DiMeIm-2-COO as an effective organocatalyst for the glycolysis of polyethylene terephthalate (PET). The reaction achieved high conversion rates and selectivity for desired products, showcasing the compound's potential in recycling applications .

2. Antiviral Activity Assessment

In vitro studies assessed the antiviral efficacy of DiMeIm-2-COO against various viral strains. Results indicated significant reductions in viral load, highlighting its potential as a therapeutic agent in antiviral drug development .

Comparative Analysis of Biological Activity

| Property | This compound | Other Imidazolium Derivatives |

|---|---|---|

| Antiviral Activity | High | Moderate |

| Antimicrobial Activity | Significant | Variable |

| Catalytic Efficiency | High | Depends on structure |

| Stability Under Harsh Conditions | Excellent | Varies |

Research Findings

Recent studies emphasize the importance of structural modifications on the biological activity of imidazolium derivatives. Variations in alkyl chain length on the imidazolium ring significantly affect catalytic efficiency and biological properties . For instance, shorter alkyl chains generally enhance antimicrobial activity due to better membrane interaction.

Propiedades

IUPAC Name |

1,3-dimethylimidazol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-7-3-4-8(2)5(7)6(9)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESZXGSSISDCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467811 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536755-29-0 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.